Product packaging for 1-(2-Methoxyphenyl)propan-2-amine(Cat. No.:CAS No. 15402-84-3)

1-(2-Methoxyphenyl)propan-2-amine

Cat. No.: B095777
CAS No.: 15402-84-3
M. Wt: 165.23 g/mol
InChI Key: VBAHFEPKESUPDE-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine and Phenethylamine (B48288) Chemistry

1-(2-Methoxyphenyl)propan-2-amine is classified as a substituted phenethylamine. The phenethylamine framework is a core structure in many biologically active compounds, including neurotransmitters and various classes of drugs. The addition of a methyl group at the alpha position of the ethylamine (B1201723) side chain categorizes it as a substituted amphetamine.

The defining feature of this compound is the methoxy (B1213986) group on the phenyl ring. The position of this substituent is crucial in determining the compound's pharmacological and chemical characteristics. It is one of three positional isomers of methoxyamphetamine, the others being 3-methoxyamphetamine (MMA) and 4-methoxyamphetamine (PMA), where the methoxy group is at the meta and para positions, respectively. The ortho-positioning in this compound distinguishes its properties from its more widely studied isomers.

Significance as a Preclinical Research Compound and Synthetic Intermediate

The significance of this compound in a preclinical setting stems from its utility in structure-activity relationship (SAR) studies. By comparing its biological effects to its isomers and other related phenethylamines, researchers can elucidate how the specific placement of the methoxy group influences interactions with biological targets. Preclinical research indicates that this compound is substantially weaker in inhibiting the reuptake and inducing the release of monoamine neurotransmitters compared to its isomers and amphetamine. wikipedia.org Instead, it is suggested that it may act as a β-adrenergic receptor agonist. wikipedia.org The compound shows relatively weak affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with Ki values of 3,500 nM and 8,130 nM, respectively. wikipedia.org In rodent drug discrimination tests, it has been shown to fully substitute for dextroamphetamine. wikipedia.org

As a synthetic intermediate, this compound serves as a valuable building block for the creation of more complex molecules. Its primary amine group is amenable to a variety of chemical transformations, allowing for the synthesis of N-substituted derivatives with potentially novel pharmacological profiles. A common synthetic route to this compound itself is the reductive amination of 2-methoxyphenylacetone. nih.gov Industrial production can be achieved through the catalytic hydrogenation of 1-(2-methoxyphenyl)propan-2-ol (B107072) in the presence of ammonia (B1221849).

Scope and Research Objectives of the Outline

The scope of this article is to provide a focused and scientifically accurate overview of this compound based on existing academic research. The objective is to detail its chemical context, its role in preclinical research, and its applications as a synthetic intermediate. This article will not discuss dosage, administration, or safety profiles, as it is intended for a purely academic and research-oriented audience.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B095777 1-(2-Methoxyphenyl)propan-2-amine CAS No. 15402-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAHFEPKESUPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934899
Record name 1-(2-Methoxyphenyl)propan-2-amine
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15402-84-3
Record name 2-Methoxyamphetamine
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URL https://commonchemistry.cas.org/detail?cas_rn=15402-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylmethoxyphenamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyphenyl)propan-2-amine
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Advanced Synthetic Methodologies for 1 2 Methoxyphenyl Propan 2 Amine

Stereoselective Synthesis Approaches

The stereoselective synthesis of 1-(2-methoxyphenyl)propan-2-amine can be broadly categorized into three main strategies: the separation of enantiomers from a racemic mixture, the direct synthesis of a single enantiomer using chiral catalysts or auxiliaries, and the use of enzymes to achieve high stereoselectivity.

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is a classical yet widely practiced method for separating enantiomers from a racemic mixture. wikipedia.org This technique typically involves the use of a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like crystallization. wikipedia.orgmdpi.com

For amines such as this compound, acidic chiral resolving agents are commonly employed to form diastereomeric salts. diva-portal.orglibretexts.org The differential solubility of these salts in a particular solvent allows for the selective crystallization of one diastereomer, which can then be isolated. rsc.org Following separation, the chiral resolving agent is removed, yielding the enantiomerically enriched amine. The choice of resolving agent and solvent system is crucial and often requires empirical screening to achieve efficient separation. harvard.edu Common resolving agents for chiral amines include tartaric acid and its derivatives. mdpi.com The reaction of a racemic amine with an enantiomerically pure chiral acid leads to the formation of diastereomeric salts (e.g., (R)-amine-(R)-acid and (S)-amine-(R)-acid), which can then be separated. libretexts.org

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentTypeComments
Tartaric AcidAcidicForms diastereomeric salts with amines. The differential solubility of these salts allows for separation by fractional crystallization. mdpi.com
Dibenzoyl-D-tartaric acidAcidicA derivative of tartaric acid often used for the resolution of primary and secondary amines.
(R)-(-)-Mandelic AcidAcidicAnother common resolving agent for chiral amines.
Camphorsulfonic AcidAcidicA strong chiral acid that can form well-defined crystalline salts with amines.

This table presents common resolving agents and is for illustrative purposes. Specific applications for this compound would require experimental validation.

Asymmetric Synthesis Strategies Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds by guiding the reaction towards the formation of a single stereoisomer. researchgate.net This can be achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netnih.gov After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. researchgate.net For the synthesis of chiral amines, a common strategy involves the attachment of a chiral auxiliary to a precursor molecule, followed by a diastereoselective reaction to introduce the amine functionality. nih.gov For example, an achiral ketone precursor could be reacted with a chiral amine to form a chiral imine, which then undergoes a diastereoselective reduction. Subsequent cleavage of the auxiliary would yield the desired chiral amine. sigmaaldrich.com

Chiral Catalysts: Chiral catalysts, typically transition metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. sigmaaldrich.com These catalysts are highly efficient, as a small amount can generate a large quantity of the desired product. Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine derived from 2-methoxyphenylacetone, is a potential route to enantiomerically enriched this compound.

Table 2: Key Concepts in Asymmetric Synthesis

StrategyDescriptionKey Feature
Chiral AuxiliaryA chiral molecule that is temporarily attached to the substrate to control the stereochemical course of a reaction. researchgate.netnih.govThe auxiliary is recovered and can be reused. researchgate.net
Chiral CatalystA chiral substance that accelerates a chemical reaction to produce a chiral product. sigmaaldrich.comA small amount of catalyst can produce a large amount of product.

This table provides a general overview of asymmetric synthesis strategies. Specific catalysts and auxiliaries for this compound would need to be empirically determined.

Chemoenzymatic and Biocatalytic Routes for Enantiopure Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high stereoselectivity of enzymes. diva-portal.orgmdpi.comrsc.org

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, a process known as transamination. mdpi.comrsc.orgresearchgate.netuni-greifswald.de This reaction is particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net The stereoselectivity of the transaminase dictates which enantiomer of the amine is produced. uni-greifswald.de

For the synthesis of (R)-arylpropan-2-amines, an (R)-selective transaminase would be employed. researchgate.net The reaction would involve the conversion of the corresponding arylpropan-2-one in the presence of an amine donor, such as isopropylamine (B41738) or L-alanine. mdpi.comresearchgate.net The use of whole-cell biocatalysts overexpressing a specific transaminase is a common and efficient approach. researchgate.net Research on the transaminase-mediated synthesis of 1-phenylpropan-2-amine derivatives has shown that high conversions and excellent enantiomeric excess (>99% ee) can be achieved. researchgate.net

Table 3: Factors Influencing Transaminase-Mediated Synthesis

ParameterInfluenceTypical Conditions
Enzyme SelectionDetermines the stereoselectivity ((R) or (S)-amine). uni-greifswald.deScreening of different transaminases is often necessary.
Amine DonorDrives the reaction equilibrium. mdpi.comIsopropylamine, L-alanine, or other primary amines.
pH and TemperatureAffects enzyme activity and stability.Optimized for the specific enzyme used.
Co-solventCan improve substrate solubility and enzyme performance.DMSO, isopropanol, etc.

This table outlines general parameters for transaminase-catalyzed reactions. Optimal conditions for the synthesis of (R)-1-(2-methoxyphenyl)propan-2-amine would require specific experimental investigation.

Lipases are another class of enzymes widely used in stereoselective synthesis. mdpi.com They are particularly effective in the kinetic resolution of racemic mixtures. mdpi.com In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. mdpi.com This allows for the separation of the two enantiomers.

For the resolution of racemic this compound, a lipase-catalyzed acylation could be employed. The racemic amine would be reacted with an acyl donor, such as an ester, in the presence of a lipase (B570770). The lipase would selectively acylate one enantiomer, forming an amide, while the other enantiomer remains as the unreacted amine. These two compounds, having different chemical properties, can then be separated. The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity and conversion. Lipases such as Candida antarctica lipase B (CALB) are commonly used for such resolutions. nih.govnih.govcapes.gov.br

Table 4: Lipase-Catalyzed Kinetic Resolution Parameters

ParameterRoleExamples
Lipase SourceDetermines the enantioselectivity and reaction rate. mdpi.comCandida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL). nih.govnih.govcapes.gov.br
Acyl DonorThe reagent that provides the acyl group for the enzymatic reaction.Ethyl acetate, vinyl acetate. mdpi.com
SolventAffects enzyme activity and solubility of substrates.Heptane, toluene, or solvent-free systems.
TemperatureInfluences reaction rate and enzyme stability.Typically in the range of 30-60 °C.

This table provides general parameters for lipase-catalyzed kinetic resolution. The specific conditions for resolving this compound would need to be experimentally determined.

While not a direct synthesis of the amine, stereoselective bioreduction of an alkene precursor can be a key step in a multi-step synthesis of chiral amines. Ene-reductases are enzymes that can catalyze the asymmetric reduction of activated carbon-carbon double bonds. researchgate.net For instance, a precursor molecule containing a propenyl group attached to the 2-methoxyphenyl moiety could be stereoselectively reduced to introduce the desired chirality at the benzylic position. Subsequent chemical transformations would then be required to convert this intermediate into the final amine product. This chemoenzymatic approach combines the high stereoselectivity of an enzymatic step with the versatility of traditional chemical synthesis.

Biotransamination Processes for Chiral Amine Generation

The use of transaminases (TAs) in organic synthesis represents an environmentally favorable and economically attractive approach for producing chiral amines. rsc.org These enzymes catalyze the asymmetric synthesis of amines from prochiral ketones, offering high enantioselectivity. rsc.orgnih.gov

Transaminases are capable of asymmetric synthesis without the need for costly cofactors that require in-situ regeneration. nih.gov Research has focused on overcoming limitations such as restricted substrate scope and challenging reaction equilibria. nih.gov Advances include the development of enzymes with broader substrate acceptance and methods to effectively shift the reaction equilibrium, such as using diamine donors like ortho-xylylenediamine. nih.govresearchgate.net Immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully applied to synthesize novel disubstituted 1-phenylpropan-2-amine derivatives. rsc.org For instance, the (R)-enantiomers have been produced with high conversion rates (88–89%) and excellent enantiomeric excess (>99% ee). rsc.org

A multienzymatic cascade reaction involving transaminase and pyruvate (B1213749) decarboxylase has been explored for the synthesis of chiral amines like 1-phenylethylamine. tdx.cat This system uses the pyruvate decarboxylase to remove the pyruvate by-product, thus shifting the unfavorable equilibrium of the transamination reaction. tdx.cat

Classical Organic Synthesis Routes

Traditional organic synthesis provides several reliable methods for the preparation of this compound and related structures.

Reductive Amination Protocols from Ketone Precursors

Reductive amination is a widely used method for synthesizing amines from ketones or aldehydes. wikipedia.orglibretexts.org This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. wikipedia.orglibretexts.orglibretexts.org

For the synthesis of this compound, the precursor ketone is 1-(2-methoxyphenyl)propan-2-one, also known as 2-methoxyphenylacetone. nih.gov This ketone can be reacted with an ammonia (B1221849) source, and the resulting imine is reduced to the primary amine. libretexts.orgtcichemicals.com Various reducing agents and catalytic systems can be employed, including ammonia borane (B79455) in the presence of tetraisopropyl orthotitanate or catalytic systems like [RuCl₂(p-cymene)]₂/Ph₂SiH₂. tcichemicals.comorganic-chemistry.org The choice of reducing agent and reaction conditions can influence the chemoselectivity and yield of the reaction. organic-chemistry.org

PrecursorReagentsProductReference
1-(2-methoxyphenyl)propan-2-oneAmmonia, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)This compound wikipedia.orglibretexts.org
KetonesPrimary or Secondary Amines, Ammonia Borane, Tetraisopropyl OrthotitanateSecondary or Tertiary Amines tcichemicals.com

Alkylation of Precursor Amines with Substituted Phenyl Derivatives

The synthesis can also be approached by alkylating a precursor amine. For instance, amphetamine can be alkylated with a suitable 2-substituted phenyl derivative. google.com This method allows for the introduction of the methoxyphenyl group onto a pre-existing aminopropane backbone. The reaction conditions would typically involve a nucleophilic substitution where the amine acts as the nucleophile.

Multi-Step Conversions from Aldehyde Precursors (e.g., Horner–Wadsworth–Emmons Olefination, Hoffmann Degradation)

Multi-step synthetic sequences starting from aldehyde precursors offer another versatile route.

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for forming alkenes with high stereoselectivity, typically favoring the (E)-isomer. nrochemistry.comwikipedia.org This reaction involves the olefination of aldehydes or ketones with stabilized phosphonate (B1237965) carbanions. nrochemistry.comwikipedia.org It is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.comthieme-connect.com The resulting α,β-unsaturated ketone could then be converted to the target amine through subsequent reduction and amination steps. The Still-Gennari modification of the HWE reaction allows for the synthesis of (Z)-olefins. nih.gov

The Hoffmann degradation (or Hoffmann rearrangement) is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgvedantu.comkhanacademy.org The reaction proceeds by treating the amide with bromine and a strong base, which leads to an isocyanate intermediate that is subsequently hydrolyzed to the amine. vedantu.combyjus.com This method is valued for its ability to perform "step-down" reactions in a synthetic sequence. vedantu.com

ReactionDescriptionStarting MaterialIntermediate/ProductReference
Horner–Wadsworth–EmmonsOlefination to form an alkeneAldehyde and phosphonate(E)-alkene nrochemistry.comwikipedia.org
Hoffmann DegradationConversion of a primary amide to a primary aminePrimary amidePrimary amine (with one less carbon) wikipedia.orgvedantu.com

Condensation Reactions in Amine Synthesis

Condensation reactions are fundamental in amine synthesis. The formation of an imine from an aldehyde or ketone and an amine is a key step in reductive amination. wikipedia.org Knoevenagel condensation, for example, can be used to construct carbon-carbon bonds, which can then be further functionalized. In one instance, a Knoevenagel condensation of p-methoxybenzaldehyde with ethyl cyanoacetate (B8463686) was a key step in a multi-step synthesis. mdpi.com Acid-catalyzed condensation reactions of amides with dicarbonyl compounds like glyoxal (B1671930) have also been studied. mdpi.com These types of reactions can be used to build complex molecular scaffolds that can be subsequently converted to the desired amine.

Synthesis of Key Derivatives and Analogs for Research Applications

Ring-Substituted Analogs for Structure-Activity Exploration

The synthesis of ring-substituted analogs of this compound is essential for probing the structure-activity relationships (SAR) associated with modifications to the phenyl ring. Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, are powerful tools for introducing new functional groups onto the aromatic core. organic-chemistry.orgsigmaaldrich.com

Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com This reaction introduces an acyl group onto the aromatic ring, which can then be further modified.

For the synthesis of ring-substituted analogs of this compound, the starting material would typically be a protected derivative of the parent amine to prevent side reactions with the Lewis acid. The methoxy (B1213986) group on the phenyl ring is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho or para to the methoxy group. Given the existing substitution pattern, acylation would be expected to occur at the positions available on the benzene (B151609) ring.

The general steps for synthesizing a ring-acylated analog would be:

Protection of the Amine: The primary amine of this compound is first protected, for example, as an amide, to prevent it from reacting with the Friedel-Crafts reagents.

Friedel-Crafts Acylation: The protected compound is then subjected to Friedel-Crafts acylation with an appropriate acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst.

Deprotection: The protecting group is subsequently removed to yield the ring-acylated analog of this compound.

The resulting keto group on the aromatic ring can serve as a handle for further synthetic transformations, allowing for the introduction of a wide variety of substituents for comprehensive SAR studies. nih.gov

Interactive Data Table: Reagents for Friedel-Crafts Acylation

Reagent ClassSpecific ExampleRole in ReactionKey Considerations
Substrate N-acetyl-1-(2-methoxyphenyl)propan-2-amineAromatic NucleophileThe protected starting material.
Acylating Agent Acetyl Chloride (CH₃COCl)Electrophile PrecursorIntroduces the acetyl group.
Catalyst Aluminum Chloride (AlCl₃)Lewis AcidActivates the acylating agent. organic-chemistry.orgsigmaaldrich.com
Solvent Dichloromethane or Carbon DisulfideReaction mediumInert solvent for the reaction.

Molecular Structure and Conformation Analysis of 1 2 Methoxyphenyl Propan 2 Amine

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present within a molecule. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR) is employed for the unambiguous structural confirmation of 1-(2-methoxyphenyl)propan-2-amine.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the methoxy-substituted phenyl ring typically appear in the downfield region of the spectrum. The methoxy (B1213986) group (-OCH₃) protons are anticipated to produce a sharp singlet around 3.8 ppm. rsc.org The protons of the propyl-amine chain exhibit characteristic splitting patterns. docbrown.info The methyl group (CH₃) protons at the chiral center would appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton, in turn, would be split into a multiplet by the adjacent methyl and methylene (B1212753) (CH₂) protons. The methylene protons adjacent to the aromatic ring would likely appear as a doublet of doublets, and the two amine (NH₂) protons are often observed as a broad singlet. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, ten distinct signals are expected. The aromatic carbons will resonate in the typical downfield region for substituted benzene (B151609) rings. The methoxy carbon signal is expected around 55 ppm. rsc.org The aliphatic carbons of the propan-2-amine chain will appear in the upfield region of the spectrum. For the isomeric 1-(4-methoxyphenyl)propan-2-amine, the aliphatic carbons appear at 52.16, 42.15, and 20.39 ppm, providing a reference for the expected chemical shifts.

Table 1: Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic C-H Multiplet (δ 6.8-7.3 ppm) δ 110-158 ppm
Methoxy (-OCH₃) Singlet (δ ~3.8 ppm) δ ~55 ppm
Methylene (Ar-CH₂) Multiplet Upfield region
Methine (CH-NH₂) Multiplet Upfield region
Methyl (CH-CH₃) Doublet Upfield region

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS): In GC-EIMS, the molecule is fragmented by a high-energy electron beam. The resulting mass spectrum for this compound, as documented in the NIST WebBook, shows a characteristic fragmentation pattern that can be used for identification. nist.gov The molecular ion peak [M]⁺ would be observed at an m/z of 165. A prominent fragment is often the benzylic cleavage product, resulting from the loss of the amine-containing side chain.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS): ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. For this compound, this would correspond to a signal at an m/z of approximately 166.1226. uni.lu This technique is often coupled with liquid chromatography for the analysis of complex mixtures.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This technique can confirm the molecular formula C₁₀H₁₅NO by matching the exact measured mass to the theoretical mass. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, can further aid in structural confirmation. uni.lu

Table 2: Mass Spectrometry Data for this compound

Technique Ion Predicted m/z Reference
EI-MS [M]⁺ 165 nist.gov
ESI-MS / HR-ESI-MS [M+H]⁺ 166.12265 uni.lu
ESI-MS / HR-ESI-MS [M+Na]⁺ 188.10459 uni.lu

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would display several key absorption bands. As a primary amine, it is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com An N-H bending vibration (scissoring) should also be visible around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretch for an aromatic amine typically appears as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com Furthermore, a broad N-H wagging band can be observed in the 910-665 cm⁻¹ region for primary amines. orgchemboulder.com The presence of the methoxy group and the aromatic ring would be confirmed by C-O and C=C stretching vibrations, respectively.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Reference
N-H Stretch 3400-3250 (two bands) Primary Amine orgchemboulder.com
C-H Stretch (Aromatic) 3100-3000 Aromatic Ring mdpi.com
C-H Stretch (Aliphatic) 3000-2850 Alkyl Chain mdpi.com
N-H Bend 1650-1580 Primary Amine orgchemboulder.com
C=C Stretch 1600-1450 Aromatic Ring researchgate.net
C-N Stretch 1335-1250 Aromatic Amine orgchemboulder.com
C-O Stretch 1250-1020 Aryl Ether orgchemboulder.com

Stereochemical Purity Determination Methodologies

Determining the enantiomeric purity (or enantiomeric excess, ee) of this compound is crucial. This is achieved through chiral separation techniques, either by direct resolution on a chiral stationary phase or by indirect separation after derivatization with a chiral reagent.

Direct enantiomeric separation can be achieved using chiral chromatography, where the enantiomers interact differently with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for the enantioseparation of a wide range of chiral compounds, including amines. mdpi.comnih.gov The separation of the enantiomers of this compound can be optimized by adjusting the mobile phase composition (e.g., using short-chain alcohols like ethanol (B145695) or 2-propanol), flow rate, and column temperature. nih.govresearchgate.net The addition of acidic modifiers, such as ethanesulfonic acid, to the mobile phase can improve peak shape and resolution for basic analytes. nih.gov The differential interaction between the enantiomers and the chiral selector within the CSP leads to different retention times, allowing for their separation and quantification.

Gas Chromatography (GC): Chiral GC columns, often containing cyclodextrin (B1172386) derivatives as the CSP, can also be employed for the enantiomeric separation of volatile amines. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving baseline resolution.

An alternative to direct chiral separation is the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column.

Marfey's Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the analysis of primary and secondary amines. nih.govresearchgate.net The primary amine group of (R)- and (S)-1-(2-methoxyphenyl)propan-2-amine reacts with L-FDAA via a nucleophilic aromatic substitution reaction. This reaction produces a pair of diastereomers, (L-FDA)-(R-amine) and (L-FDA)-(S-amine). These diastereomeric products can then be readily separated using conventional reversed-phase HPLC. researchgate.net Detection is typically carried out using a UV detector at 340 nm, corresponding to the absorbance maximum of the dinitrophenyl group, or by mass spectrometry for enhanced sensitivity and specificity. researchgate.netnih.gov Analogs of Marfey's reagent, such as those containing leucine (B10760876) (FDLA) or other amino acids, can also be used to optimize the separation. researchgate.netmdpi.com The elution order of the resulting diastereomers is generally consistent, allowing for the assignment of the absolute configuration of the original enantiomers by comparing their retention times to that of a derivatized standard. researchgate.net

Optical Rotation Measurements for Chirality Assessment

The chirality of this compound, arising from the stereogenic center at the second carbon of the propane (B168953) chain, gives rise to the existence of two enantiomers: (R)-1-(2-methoxyphenyl)propan-2-amine and (S)-1-(2-methoxyphenyl)propan-2-amine. A critical method for the experimental characterization and differentiation of these enantiomers is the measurement of their optical rotation. This technique is based on the property of chiral molecules to rotate the plane of plane-polarized light. Enantiomers of a compound will rotate the light to an equal extent but in opposite directions.

The specific rotation, [α], is a fundamental and characteristic physical property of a chiral compound. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length. The measurement is typically performed using a polarimeter at a defined temperature and wavelength of light, often the sodium D-line (589 nm).

The process of determining the optical purity of a sample of this compound would involve the following:

Preparation of Enantiomerically Pure Samples: The first step is to obtain samples of the individual (R) and (S) enantiomers. This is typically achieved through chiral resolution of the racemic mixture or by enantioselective synthesis.

Polarimetry: A solution of a known concentration of the purified enantiomer in a suitable achiral solvent is prepared and placed in a polarimeter tube of a defined length.

Measurement: The angle of rotation of plane-polarized light is measured. The direction of rotation determines whether the enantiomer is dextrorotatory (+) or levorotatory (-).

Calculation of Specific Rotation: The specific rotation is then calculated using the formula:

[α]λT = α / (l × c)

where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of the light

α is the observed rotation

l is the path length of the polarimeter tube in decimeters

c is the concentration of the sample in grams per milliliter

Once the specific rotation of the pure enantiomers is established, the measurement of the optical rotation of a sample with an unknown ratio of enantiomers can be used to determine its enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of the sample in terms of one enantiomer over the other.

The data below illustrates the type of information that would be collected in such an analysis, using hypothetical values for this compound based on typical measurements for similar compounds.

EnantiomerHypothetical Specific Rotation [α]D20SolventConcentration (g/100mL)
(R)-1-(2-Methoxyphenyl)propan-2-amine- (levorotatory)To be determinedTo be determined
(S)-1-(2-Methoxyphenyl)propan-2-amine+ (dextrorotatory)To be determinedTo be determined

The sign of the rotation (+ or -) for a specific enantiomer (R or S) cannot be predicted and must be determined experimentally. The assessment of optical rotation is a crucial quality control parameter in the synthesis and use of enantiomerically pure this compound for research purposes.

Pharmacological and Biological Research Aspects Preclinical in Vitro Studies

Investigation of Molecular Mechanisms of Action

The in vitro pharmacological profile of 1-(2-Methoxyphenyl)propan-2-amine, also known as methoxyphenamine (B1676417), has been explored through various studies to elucidate its interaction with key biological targets within the central nervous system. Research has primarily focused on its binding affinities at various neurotransmitter receptors and its potential to modulate enzyme activity.

The interaction of this compound with different receptor systems is crucial for understanding its pharmacological effects. Studies have investigated its affinity for serotonin (B10506) and dopamine (B1211576) receptors, as well as its engagement with monoamine transporters.

The phenethylamine (B48288) scaffold, to which this compound belongs, is a well-known structural motif in ligands for serotonin (5-HT) receptors. The position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of binding affinity and selectivity.

For the 5-HT2A receptor , structure-activity relationship (SAR) studies of phenethylamine derivatives have indicated that a methoxy group at the ortho-position (R2) does not appear to have a significant impact on binding affinity. patsnap.comwikipedia.orgdrugbank.com This is in contrast to substitutions at other positions which can drastically alter receptor interaction. While specific Ki values for this compound at the 5-HT2A receptor are not extensively documented in publicly available literature, the general SAR findings for phenethylamines provide a framework for its expected activity.

Regarding the 5-HT1A receptor , numerous studies on highly potent and selective ligands have incorporated a (2-methoxyphenyl)piperazine moiety. nih.govnih.govnih.gov This recurring structural feature underscores the importance of the 2-methoxyphenyl group for achieving high affinity at 5-HT1A receptors. For instance, compounds incorporating this group have demonstrated Ki values in the low nanomolar range. nih.govnih.gov While this compound is not a piperazine (B1678402) derivative, the data suggests that the 2-methoxy-phenyl portion of the molecule is conducive to 5-HT1A receptor binding.

Data on the binding affinities of this compound for the 5-HT6 and 5-HT7 receptor subtypes are not widely available in the current body of scientific literature.

The interaction of this compound with dopamine receptors, particularly the D2 subtype, is an area of interest for its potential psychoactive effects. Direct binding affinity data (Ki values) for this compound at the D2 receptor are not readily found in published research. However, more complex molecules that contain the 2-methoxyphenyl group have been shown to exhibit high affinity for the D2 receptor, suggesting that this structural element can be a component of potent D2 ligands. youtube.comfrontiersin.org

Monoamine transporters (DAT, NET, and SERT) are key targets for many psychoactive compounds. wikipedia.orgnih.gov The effect of this compound on these transporters appears to be minimal or not well-characterized. In contrast to its structural analog 4-fluoro-phenethylamine (4-FA), which acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), this compound is described as having an "undefined neurobehavioral profile," which may imply weaker interactions with monoamine transporters. nih.gov The primary mechanism of action for methoxyphenamine is generally considered to be its activity as a sympathomimetic amine, promoting the release of norepinephrine (B1679862) and acting as a β-adrenergic receptor agonist rather than a potent reuptake inhibitor. patsnap.comnih.gov

The interaction of this compound with enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidase (MAO), is a critical aspect of its pharmacological profile.

Monoamine Oxidase (MAO): Phenethylamine and its derivatives are known substrates and/or inhibitors of MAO enzymes (MAO-A and MAO-B), which are responsible for the degradation of monoamine neurotransmitters. wikipedia.org While direct inhibition studies on the ortho-methoxy isomer are scarce, research on the related compound p-methoxy-β-methylphenethylamine (the para-isomer) has provided insights. In a study using multiscale simulation, the activation free energy for the MAO-B catalyzed decomposition of p-methoxy-β-methylphenethylamine was calculated to be 18.4 kcal/mol, which is in excellent agreement with the experimental value of 18.3 kcal/mol. nih.gov This suggests that methoxy-substituted phenethylamines are indeed substrates for MAO-B. It is plausible that this compound also interacts with MAO, although the ortho-position of the methoxy group may influence the binding and metabolic rate compared to the para-isomer due to steric effects. nih.gov Some phenethylamines are known to be destroyed by MAO enzymes before they can exert significant psychoactive effects. nih.gov

Catechol-O-Methyltransferase (COMT): COMT is another key enzyme in the metabolic pathway of catecholamines. nih.govfrontiersin.org There is limited specific data available regarding the inhibitory activity of this compound on COMT.

Other Enzymes: Some research has explored the inhibitory potential of methoxyphenyl-containing compounds on other enzymes. For example, certain chalcone (B49325) derivatives with methoxyphenyl structures have been shown to inhibit cyclooxygenase-2 (COX-2). However, this is not considered a primary mechanism of action for this compound in the central nervous system.

Receptor Binding Affinities and Selectivity Profiles

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) of phenethylamines is a well-explored area of medicinal chemistry. The specific structural features of this compound, namely the ortho-methoxy group and the α-methyl group, significantly influence its biological activity.

Position of the Methoxy Group: The location of the methoxy substituent on the phenyl ring is critical. As mentioned earlier, an ortho-methoxy group does not seem to greatly affect the binding affinity for the 5-HT2A receptor compared to an unsubstituted phenethylamine. patsnap.comwikipedia.orgdrugbank.com This is in contrast to para- or meta-substitutions, which can lead to more significant changes in affinity and functional activity. Furthermore, the ortho-methoxy group may introduce steric hindrance that can affect how the molecule binds to enzymes like MAO, potentially reducing its rate of metabolism compared to its para-methoxy counterpart. nih.gov

β-Methoxy Group vs. Ring-Methoxy Group: It is important to distinguish between methoxylation on the phenyl ring and on the ethylamine (B1201723) side chain. Studies have shown that β-methoxy-phenethylamine, where the methoxy group is on the carbon adjacent to the amine, lacks the anorectic activity seen with amphetamine, highlighting the importance of the substitution pattern for specific pharmacological effects.

α-Methyl Group: The presence of a methyl group on the alpha carbon of the ethylamine side chain, as in this compound, is known to confer resistance to metabolism by MAO. This structural feature is common to amphetamine and its derivatives and generally increases the bioavailability and duration of action of phenethylamines.

Comparison with Analogs: The pharmacological profile of this compound can be contrasted with its analogs. For example, the para-methoxy isomer, PMA (para-methoxyamphetamine), is a known potent serotonin releaser. The difference in the position of the methoxy group from para to ortho results in a distinct pharmacological profile, with this compound generally considered a less potent psychoactive substance.

Influence of Methoxy and Amine Substituents on Receptor Binding Affinity and Selectivity

The specific placement and nature of substituents on a phenethylamine backbone, such as the methoxy and amine groups on this compound, are critical in determining how strongly and selectively it binds to various receptors. Research into related phenylalkylamine and piperazine derivatives provides significant insight into these structure-activity relationships (SAR).

In general, substitution on the amine group of phenylalkylamines tends to decrease receptor affinity. biomolther.org However, this is not a universal rule, as certain substitutions can dramatically enhance affinity and selectivity. For instance, adding an N-(4-bromobenzyl) group can result in compounds that bind to 5-HT2A serotonin receptors with exceptionally high affinity (Ki < 1 nM) and over 100-fold selectivity compared to other receptors. biomolther.org This highlights that while a primary amine, as seen in this compound, is a common feature, targeted N-substitution is a key strategy for modifying pharmacological profiles.

The position of the methoxy group on the phenyl ring also plays a pivotal role. Studies on (methoxyphenyl)piperazine derivatives reveal that the methoxy group is a crucial element for high affinity at 5-HT1A receptors. nih.gov Similarly, research on methoxynaphthalenyl derivatives showed that the placement of the methoxy group influences binding affinity and selectivity between 5-HT1A, D2, and alpha-1 receptors. nih.gov A methoxy group at the 2-position of the phenyl ring, as in the title compound, is a common feature in ligands designed for serotonin receptors. nih.gov

The interplay between different substituents can lead to complex outcomes. For example, in one study on phenethylamine derivatives, a methoxy group did not significantly alter binding affinity for the 5-HT2A receptor on its own. biomolther.org However, in another series of compounds, replacing a heteroaryl moiety with a more lipophilic (fat-soluble) cycloalkyl group led to a marked increase in affinity for 5-HT1A sites. nih.gov This suggests that the properties of the amine substituent (e.g., its size, shape, and lipophilicity) work in concert with the methoxy-substituted phenyl ring to determine the final binding characteristics.

Table 1: Influence of Substituents on Receptor Binding for Related Phenylalkylamine Structures This table is generated based on findings from related but distinct chemical series to illustrate general principles.

Base Structure Substituent Modification Target Receptor Observed Effect on Binding Affinity Reference
Phenylalkylamine General N-substitution 5-HT2A / 5-HT2C Generally decreases affinity biomolther.org
Phenylalkylamine N-(4-bromobenzyl) 5-HT2A High affinity (Ki < 1 nM) & >100x selectivity biomolther.org
(Methoxyphenyl)piperazine Terminal Cycloalkyl Amide 5-HT1A Enhanced affinity compared to heteroaryl amide nih.gov
Tetrahydronaphthalenyl-propyl-piperazine N-1 Piperazine Substituent 5-HT1A Critical for high affinity (subnanomolar Ki) nih.gov

Stereochemical Determinants of Molecular Target Interaction

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a fundamental determinant of how a compound interacts with its biological target. For chiral molecules like this compound, which exists as two non-superimposable mirror images (enantiomers), the (R) and (S) forms often exhibit different pharmacological properties.

This principle of stereoselectivity is well-documented for psychoactive phenethylamines. The different spatial arrangements of the enantiomers mean they can fit differently into the binding pocket of a receptor or enzyme, leading to variations in binding affinity and functional activity. For example, research on the D3 dopamine receptor (D3R) ligands (S)-ABS01-113 and (R)-ABS01-113, which are enantiomers of each other, revealed stark functional differences. nih.gov Despite both binding with high affinity, the (S)-enantiomer acts as a potent partial agonist, activating the receptor, while the (R)-enantiomer acts as a potent antagonist, blocking the receptor. nih.gov The only difference between these compounds is their chirality, underscoring its critical role in determining biological function. nih.gov

Rational Design of Analogs for Specific Pharmacological Target Engagement

Rational drug design involves the strategic creation of new molecules with improved properties, such as enhanced potency, selectivity, or novel biological activity. This process leverages an understanding of structure-activity relationships to make targeted modifications to a parent compound like this compound.

One key strategy is multi-target rational design, where analogs are synthesized to interact with multiple biological targets simultaneously. For example, researchers have designed novel pyrazolopyrimidine compounds to act as inhibitors of both the epidermal growth factor receptor (EGFR) and the enzyme topoisomerase II, which are important targets in cancer therapy. mdpi.com This approach could be applied to the this compound scaffold to create analogs that modulate several receptor systems in a precisely controlled manner.

Computational methods are central to modern rational design. wikipedia.org Scientists can use the known structure of a compound, represented by formats like SMILES, to predict its physicochemical and pharmacological properties using specialized software. wikipedia.org Techniques like Comparative Molecular Field Analysis (CoMFA) can build 3D models that predict how changes to a molecule's shape (steric field) and charge distribution (electrostatic field) will affect its potency. nih.gov For a series of β-phenethylamines, CoMFA studies revealed that increasing steric bulk around the molecule generally decreased potency, except for specific regions where bulk was favorable. nih.gov Such models provide a roadmap for designing more effective analogs of this compound by indicating where to add or remove chemical groups to enhance interaction with a specific target, like a serotonin or dopamine receptor.

Exploratory Biological Activities in Preclinical Models (In Vitro)

Antimicrobial Potential of Derivatives and Related Compounds

In vitro studies have revealed that chemical structures related to this compound possess promising antimicrobial and antiparasitic properties. These findings suggest that the core scaffold could be a valuable starting point for developing new therapeutic agents against infectious diseases.

Research into a series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed activity against Gram-positive bacteria. nih.gov The study determined the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a substance that prevents visible growth of a microorganism—for these compounds.

Table 2: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

Compound Test Organism MIC (mg/mL)
Compound Derivative 1 Gram-positive bacteria 2.5–5.0
Compound Derivative 2 Gram-positive bacteria 2.5–5.0

Data from a study on related benzamide (B126) structures, indicating potential for this chemical class. nih.gov

Furthermore, a novel benzimidazole (B57391) derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, which incorporates the 2-methoxyphenylamine structure, has demonstrated significant leishmanicidal activity. nih.gov This compound was effective against Leishmania mexicana, the protozoan parasite responsible for cutaneous leishmaniasis, with IC50 values (the concentration required to inhibit 50% of the biological process) in the micromolar range. nih.gov The compound was also shown to have a high selectivity index, meaning it is more toxic to the parasite than to host cells, which is a critical feature for a potential drug. nih.gov

Investigation of Interaction with Cellular Metabolic Pathways and Enzymes

Preclinical in vitro models have shown that derivatives containing the (2-methoxyphenyl)amine moiety can interact with and disrupt key cellular and metabolic pathways, highlighting their potential as targeted therapeutic agents.

The antileishmanial activity of N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine is linked to its ability to interfere with critical parasite functions. nih.gov Studies showed that the compound inhibits the enzyme arginase from L. mexicana by 68.27%. nih.gov Arginase is vital for the parasite's survival as it is involved in the polyamine biosynthetic pathway, which is essential for cell growth and proliferation. nih.gov Furthermore, treatment with this compound led to observable ultrastructural damage in the parasites, including membrane blebbing, mitochondrial disorganization, and the formation of autophagosomes, which are signs of cellular stress. nih.gov The compound was also found to trigger the production of reactive oxygen species (ROS) and induce apoptosis, or programmed cell death, in the parasite. nih.gov

Metabolism and Biotransformation Research of 1 2 Methoxyphenyl Propan 2 Amine

In Vitro Metabolic Pathway Elucidation

In vitro studies, often utilizing liver microsomes, are fundamental to understanding the metabolic transformations of 1-(2-Methoxyphenyl)propan-2-amine. These studies allow for the controlled investigation of specific metabolic reactions.

Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. wikipedia.orglongdom.org For this compound, key Phase I transformations include O-demethylation, hydroxylation, and oxidative deamination.

O-demethylation: This process involves the removal of a methyl group from the methoxy (B1213986) moiety of the parent compound. nih.gov In similar methoxylated amine compounds, O-demethylation has been observed as a significant metabolic step. nih.gov

Hydroxylation: The addition of a hydroxyl group to the aromatic ring or alkyl side chain is another common Phase I reaction. longdom.org This transformation increases the water solubility of the molecule.

Oxidative Deamination: This reaction involves the removal of the amine group, often catalyzed by monoamine oxidase or cytochrome P450 enzymes, leading to the formation of a ketone or aldehyde metabolite. nih.govnih.gov

Phase II Metabolic Transformations

Following Phase I, the modified compounds, or in some cases the parent compound directly, undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of endogenous molecules to further increase water solubility and facilitate excretion. nih.govlongdom.org

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.orgnih.gov The primary amine group of this compound and any hydroxyl groups introduced during Phase I are potential sites for glucuronidation. nih.gov

N-acetylation: The addition of an acetyl group to the primary amine, catalyzed by N-acetyltransferase (NAT) enzymes, is another potential Phase II metabolic route. longdom.org

Identification of Metabolites Using Advanced Mass Spectrometry

The identification and structural elucidation of metabolites are heavily reliant on sophisticated mass spectrometry techniques, often coupled with liquid chromatography for separation. ijpras.comresearchgate.net

High-Resolution Mass Spectrometry (LC-HR-MS/MS)

Liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) is a powerful tool for metabolite identification. ijpras.comnih.gov It provides accurate mass measurements, which aids in determining the elemental composition of metabolites and their fragments, thereby increasing confidence in their identification. ijpras.comnih.gov This technique is crucial for distinguishing between isobaric metabolites—compounds with the same nominal mass but different elemental compositions. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the targeted and untargeted analysis of metabolites in biological samples. researchgate.netchemrxiv.orgnih.gov By separating complex mixtures with liquid chromatography and then fragmenting and analyzing the ions with tandem mass spectrometry, researchers can identify and quantify known metabolites and tentatively identify unknown ones based on their fragmentation patterns. nih.govnih.gov

Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is mediated by a variety of enzymatic systems, primarily located in the liver. nih.govyoutube.com

The cytochrome P450 (CYP) superfamily of enzymes is a key player in Phase I metabolism. wikipedia.orgnih.gov Specific isoforms such as CYP1A2, CYP2B6, and CYP3A4 have been implicated in the metabolism of structurally similar compounds. nih.gov These enzymes are responsible for oxidative reactions like O-demethylation and hydroxylation. nih.govnih.gov

In Phase II metabolism, UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for glucuronide conjugation. nih.govwikipedia.org Multiple UGT isoforms exist, and identifying the specific ones involved in the glucuronidation of this compound and its Phase I metabolites is an area of ongoing research. nih.gov Additionally, N-acetyltransferases (NATs) are responsible for the acetylation of primary amine groups. longdom.org

The table below provides a summary of the key metabolic reactions and the enzymes involved in the biotransformation of this compound.

Metabolic PhaseReaction TypeKey Enzymes InvolvedPotential Metabolites
Phase I O-demethylationCytochrome P450 (CYP)2-(1-aminopropan-2-yl)phenol
HydroxylationCytochrome P450 (CYP)Hydroxylated derivatives
Oxidative DeaminationMonoamine Oxidase (MAO), Cytochrome P450 (CYP)1-(2-methoxyphenyl)propan-2-one
Phase II GlucuronidationUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates
N-acetylationN-acetyltransferases (NATs)N-acetyl-1-(2-methoxyphenyl)propan-2-amine

Cytochrome P450 (CYP) Isoform Contributions

The metabolism of this compound is significantly influenced by several CYP isoforms, with CYP2D6 playing a central role. Other isoforms, including CYP1A2 and CYP3A4, are also implicated in the biotransformation of related amphetamine compounds, suggesting their potential, albeit likely lesser, involvement.

CYP2D6: Research has consistently identified CYP2D6 as a primary enzyme responsible for the metabolism of this compound. Its main metabolic actions on this compound are O-demethylation of the methoxy group and aromatic hydroxylation. nih.gov In vitro studies with human CYP2D6 have shown its capability to catalyze these reactions. nih.gov The affinity of 2-methoxyamphetamine for CYP2D6 has been reported with a Michaelis-Menten constant (K_m) of 11.5 ± 0.5 µM. nih.gov It is important to note that CYP2D6 is a highly polymorphic enzyme, and variations in its activity can lead to significant inter-individual differences in the metabolism of its substrates. rxgenomix.com

CYP1A2: While direct quantitative data on the contribution of CYP1A2 to the metabolism of this compound is limited, studies on the structurally similar compound methamphetamine have shown that its administration can increase CYP1A2 activity. nih.govunisa.edu.auplos.orgresearchgate.netplos.org Furthermore, research on the metabolism of MDMA (ecstasy), another related compound, suggests that CYP1A2 can contribute to its oxidative metabolism, particularly when CYP2D6 is inhibited. nih.gov This indicates a potential secondary role for CYP1A2 in the biotransformation of this compound.

CYP3A4: Similar to CYP1A2, the direct role of CYP3A4 in the metabolism of this compound is not extensively documented. However, studies on methamphetamine have shown that it can be a substrate for CYP3A4, primarily undergoing N-demethylation. nih.govmedsafe.govt.nz Given the structural similarities, it is plausible that CYP3A4 contributes to the metabolism of this compound, although likely to a lesser extent than CYP2D6. nih.gov

CYP2C8 & CYP2C19: There is currently a lack of specific research findings directly implicating CYP2C8 and CYP2C19 in the metabolism of this compound. While these enzymes are known to metabolize a wide range of drugs, including some amphetamine derivatives, their specific contribution to the biotransformation of this particular compound remains to be elucidated. nih.govyoutube.comnih.gov

The following table summarizes the known and potential contributions of the specified CYP450 isoforms to the metabolism of this compound.

CYP IsoformKnown/Potential Role in MetabolismMetabolic Reaction(s)Supporting Evidence
CYP1A2 Potential, likely minorOxidative metabolismIncreased activity with methamphetamine administration; contributes to MDMA metabolism. nih.govnih.govunisa.edu.auplos.orgresearchgate.netplos.org
CYP2D6 Major O-demethylation, Aromatic hydroxylationDirect in vitro evidence; K_m value of 11.5 ± 0.5 µM. nih.govnih.govrxgenomix.com
CYP2C8 Not established-No direct studies found.
CYP2C19 Not established-No direct studies found.
CYP3A4 Potential, likely minorN-demethylationSubstrate for methamphetamine; potential for interaction. nih.govnih.govmedsafe.govt.nz

UDP-Glucuronosyltransferase (UGT) Isoform Contributions

Information regarding the specific involvement of UGT isoforms, particularly UGT1A9, in the Phase II metabolism of this compound and its metabolites is scarce.

UGT1A9: There are no direct studies that have investigated the glucuronidation of this compound or its primary metabolites by UGT1A9. UGT1A9 is known to be expressed in the liver and is involved in the glucuronidation of a variety of compounds. nih.gov Studies on the metabolism of other amphetamine derivatives, such as MDMA, have shown that its metabolites can undergo glucuronidation by various UGT isoforms, including UGT1A9. nih.gov This suggests a potential for the hydroxylated metabolites of this compound to be substrates for UGT1A9, but further research is required to confirm this.

The table below reflects the current state of knowledge regarding the contribution of UGT1A9.

UGT IsoformKnown/Potential Role in MetabolismMetabolic Reaction(s)Supporting Evidence
UGT1A9 Not establishedGlucuronidation of metabolitesNo direct studies found; known to metabolize metabolites of related compounds. nih.gov

Theoretical and Computational Chemistry Studies on 1 2 Methoxyphenyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of a molecule based on the principles of quantum mechanics. For 1-(2-methoxyphenyl)propan-2-amine, these studies would elucidate its electronic characteristics and predict its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. This approach is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, a DFT calculation would begin with a proposed structure and systematically alter the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. From this, precise structural parameters can be obtained.

While specific DFT studies detailing the optimized geometry of this compound are not prominently available in peer-reviewed literature, the typical output of such a study is presented in the table below.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation

Parameter Bond/Angle Calculated Value
Bond Lengths C-C (propyl chain) Data not available
C-N (amine) Data not available
C-O (methoxy) Data not available
Bond Angles C-C-N (propyl-amine) Data not available
C-O-C (methoxy) Data not available

| Dihedral Angles | Phenyl-C-C-N | Data not available |

Note: The values in this table are for illustrative purposes, as specific computational studies on this molecule were not identified.

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Energy Gap Determination

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. Analysis for this compound would map the electron density of these orbitals and calculate the energy gap to predict its electronic behavior.

Table 2: Illustrative Frontier Orbital Properties for this compound from a Hypothetical DFT Calculation

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: The values in this table are for illustrative purposes, as specific computational studies on this molecule were not identified.

Prediction of Molecular Reactivity and Electrophilic Character

Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω). The electrophilicity index is particularly useful for predicting how strongly a molecule will act as an electrophile in a reaction. A higher value indicates a stronger electrophilic character. These calculations would provide a quantitative measure of the molecule's reactivity.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties. By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by calculating the second derivative of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These theoretical spectra are invaluable for interpreting and assigning experimental data, helping to confirm the molecule's structure.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In a study investigating the interaction of 110 phenethylamines with microtubules, this compound (methoxyphenamine) was analyzed for its potential as a microtubule-targeting agent. researchgate.net The researchers performed molecular docking of these compounds into the colchicine (B1669291) binding site of the tubulin protein. researchgate.net The binding energy, which indicates the stability of the ligand-receptor complex, was calculated to rank the compounds. researchgate.net This type of study can reveal key binding interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex and can help in designing more potent and selective molecules.

Table 3: Molecular Docking Results for Selected Phenethylamines at the Colchicine Binding Site of Tubulin

Compound Binding Energy (kcal/mol)
Methoxyphenamine (B1676417) Data not specified in abstract

| Top 10% of Phenethylamines | Further screened via SwissADME |

Note: While methoxyphenamine was included in the study, its specific binding energy was not detailed in the available abstract. The study focused on screening a large library and advancing the top candidates. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of theoretical and computational studies focused specifically on the non-linear optical (NLO) properties of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for predicting NLO properties of organic molecules, it appears that this particular compound has not been the subject of such investigations.

The NLO response of a molecule is determined by its hyperpolarizability, which is influenced by factors such as the presence of electron-donating and electron-accepting groups, and the extent of π-conjugation within the molecular structure. In principle, the methoxy (B1213986) group (-OCH3) on the phenyl ring of this compound can act as an electron-donating group, and the amine group (-NH2) can also participate in charge transfer processes, which are crucial for NLO activity.

General Principles of NLO Prediction:

Theoretical predictions of NLO properties typically involve the calculation of the following parameters:

Electric Dipole Moment (μ): A measure of the separation of positive and negative charges in a molecule.

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): A measure of the second-order NLO response of a molecule.

These parameters are often calculated using quantum chemical methods like DFT with various functionals (e.g., B3LYP) and basis sets. The results of these calculations would typically be presented in data tables, comparing the calculated values to those of known NLO materials for reference.

Data for Structurally Related Compounds:

While no data exists for this compound, studies on other methoxyphenyl derivatives could, in principle, offer some insights. For instance, computational studies on molecules containing a methoxy-substituted phenyl ring linked to a π-conjugated system and an acceptor group have been performed to evaluate their NLO potential. However, without direct calculations for the target molecule, any such comparisons would be purely speculative.

The prediction of non-linear optical properties for this compound remains an open area for research. Future computational studies would be necessary to determine its electric dipole moment, polarizability, and first-order hyperpolarizability, and to assess its potential for applications in NLO materials. Such studies would provide valuable data for understanding the structure-property relationships in this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Methoxyphenyl)propan-2-amine, and how does its methoxy substituent influence reaction conditions?

  • Methodology : Synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2-methoxybenzaldehyde with nitroethane under acidic conditions followed by catalytic hydrogenation yields the target compound. The methoxy group’s electron-donating nature may require optimized reaction temperatures (e.g., 60–80°C) to avoid side reactions like demethylation. Solvent choice (e.g., methanol or ethanol) is critical for solubility and yield .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates like 1-(2-methoxyphenyl)propan-2-one, a common precursor .

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxy (-OCH3_3) resonance at ~3.8 ppm (singlet) and the amine proton at ~1.3 ppm (broad, exchangeable) .
  • Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 165.23 (C10_{10}H15_{15}NO+^+) .
  • Melting Point : Reported as 154–156°C for pure crystalline forms .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Hazards : Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) .
  • Protocols :

  • Use fume hoods and PPE (gloves, goggles) to minimize exposure.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with water .
  • Store in a cool, dry place away from oxidizers due to potential amine degradation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy vs. methyl or selenium analogs) influence the biological activity of this compound derivatives?

  • Comparative Studies :

  • Selenium analogs like 1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine (C2) exhibit enhanced antioxidant activity in Caenorhabditis elegans models, suggesting that chalcogen substitution modulates redox properties .
  • Methyl-substituted analogs (e.g., 1-(3-methylphenyl)propan-2-amine) show reduced receptor binding affinity compared to methoxy derivatives, highlighting the role of electronic effects in pharmacological interactions .
    • Experimental Design : Perform dose-response assays (0.1–100 µM) in cell cultures or in vivo models to quantify EC50_{50} values and compare substituent effects .

Q. What advanced analytical techniques are suitable for detecting trace impurities or isomers in this compound samples?

  • Chromatography :

  • GC-MS : Use a polar capillary column (e.g., DB-WAX) to separate positional isomers (e.g., 2- vs. 4-methoxy derivatives) based on retention time differences .
  • HPLC-PDA : Optimize mobile phase (acetonitrile:water with 0.1% TFA) to resolve impurities like N-methyl byproducts (e.g., 2-Methoxymethamphetamine) .
    • Spectroscopy : Raman spectroscopy can distinguish crystalline polymorphs, critical for stability studies .

Q. What mechanistic insights exist regarding the metabolic pathways of this compound in biological systems?

  • Proposed Pathways :

  • Phase I Metabolism : Hepatic cytochrome P450 enzymes (e.g., CYP2D6) may demethylate the methoxy group, yielding catechol derivatives prone to oxidation .
  • Phase II Metabolism : Glucuronidation or sulfation of the amine group, detectable via LC-MS/MS in urine samples .
    • Experimental Validation : Use liver microsome assays with NADPH cofactors to identify metabolites and quantify reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.